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Compound Name: 2-Nitro-1-butanol

Cat. No.: B8805639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The ability to differentiate between structural isomers is a critical challenge in many scientific

disciplines, from drug discovery to environmental analysis. Isomers of nitrobutanol, with the

chemical formula C₄H₉NO₃, present a unique analytical puzzle due to their identical molecular

weight. This guide provides a comprehensive comparison of the mass spectrometric behavior

of three key nitrobutanol isomers: 1-nitro-2-butanol, 2-nitro-1-butanol, and 3-nitro-2-butanol.

By leveraging the distinct fragmentation patterns generated under electron ionization (EI),

researchers can unequivocally identify each isomer.

Comparative Analysis of Fragmentation Patterns
The mass spectra of the nitrobutanol isomers, while all displaying a molecular ion peak (M⁺) at

a mass-to-charge ratio (m/z) of 119, exhibit significant differences in their fragmentation

patterns. These differences arise from the varying positions of the nitro (-NO₂) and hydroxyl (-

OH) functional groups, which influence the stability of the resulting fragment ions. The table

below summarizes the key distinguishing fragment ions for each isomer.
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Isomer
Molecular
Structure

Key Fragment Ions
(m/z) and their
Relative
Abundance

Characteristic
Fragmentation
Pathways

1-Nitro-2-butanol
CH₃CH₂CH(OH)CH₂N

O₂

73 (100%), 45 (40%),

43 (35%), 29 (30%)

- α-cleavage between

C2 and C3, leading to

the stable

[CH(OH)CH₂NO₂]⁺

ion (m/z 73). - Loss of

the nitro group (-NO₂)

to form [C₄H₉O]⁺ (m/z

73). - Cleavage of the

C1-C2 bond resulting

in [CH₂NO₂]⁺ (m/z 60,

often weak) and

[C₃H₇O]⁺ (m/z 59).

2-Nitro-1-butanol
CH₃CH₂CH(NO₂)CH₂

OH

57 (100%), 72 (45%),

43 (40%), 29 (35%)

- α-cleavage between

C1 and C2, yielding

the stable [CH₂OH]⁺

ion (m/z 31) and the

[C₃H₆NO₂]⁺ ion (m/z

88). - McLafferty

rearrangement,

involving the transfer

of a gamma-hydrogen

to the nitro group, can

lead to the elimination

of ethene (C₂H₄) and

the formation of an ion

at m/z 91. - The base

peak at m/z 57

corresponds to the

[C₄H₉]⁺ butyl cation,

formed by the loss of

the entire functional

group portion.[1]
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3-Nitro-2-butanol
CH₃CH(NO₂)CH(OH)

CH₃

45 (100%), 74 (30%),

59 (25%), 43 (20%)

- α-cleavage between

C2 and C3 results in

the formation of the

[CH(OH)CH₃]⁺ ion

(m/z 45), which is the

base peak. - Loss of

the nitro group (-NO₂)

leads to the [C₄H₉O]⁺

ion (m/z 73). - A

fragment at m/z 74

corresponds to the

loss of the ethyl group

(-C₂H₅).[2]

Experimental Protocol
The following is a generalized experimental protocol for the analysis of nitrobutanol isomers

using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

Prepare a 1 mg/mL stock solution of the nitrobutanol isomer in a volatile organic solvent such

as methanol or acetonitrile.

Perform serial dilutions to a final concentration of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable

for separating the isomers. A typical dimension is 30 m length x 0.25 mm internal diameter x

0.25 µm film thickness.

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

Inlet Temperature: 250 °C.

Injection Volume: 1 µL in splitless or split mode (e.g., 20:1 split ratio).
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Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 200 °C at a rate of 10 °C/min.

Hold: Maintain at 200 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: Scan from m/z 30 to 200.

Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the

solvent peak.

4. Data Analysis:

Acquire the total ion chromatogram (TIC) to determine the retention times of the isomers.

Extract the mass spectrum for each chromatographic peak.

Compare the obtained mass spectra with reference spectra from libraries (e.g., NIST) or with

the data presented in this guide to identify the specific isomer.

Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between nitrobutanol

isomers using mass spectrometry.
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Workflow for Nitrobutanol Isomer Identification
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Caption: A flowchart illustrating the process of identifying nitrobutanol isomers.

By following the methodologies outlined in this guide and referencing the provided

fragmentation data, researchers can confidently distinguish between the isomers of
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nitrobutanol, ensuring the accuracy and reliability of their analytical results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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